2-Aminobenzothiazole

Beschreibung

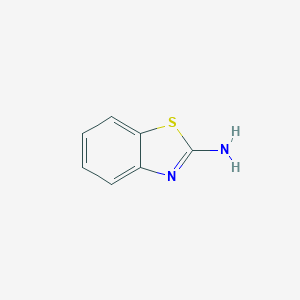

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGULLIUJBCTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024467 | |

| Record name | 2-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.5 (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000112 [mmHg] | |

| Record name | 2-Aminobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PLATES FROM WATER, LEAFLETS FROM WATER | |

CAS No. |

136-95-8 | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K5TLY3EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 °F (NTP, 1992), 132 °C | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Aminobenzothiazole: A Comprehensive Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzothiazole is a privileged heterocyclic scaffold that has garnered substantial attention in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and significant biological activities. Detailed experimental protocols for its synthesis and spectroscopic analysis are provided, alongside visualizations of key signaling pathways in which its derivatives have shown significant activity. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Physicochemical Properties

This compound is an off-white to white crystalline powder at room temperature.[1] Its core structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with an amino group at the 2-position.[2] This arrangement confers a unique set of physicochemical properties that are pivotal to its chemical behavior and biological interactions. A summary of these properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₆N₂S | [3][4] |

| Molar Mass | 150.20 g/mol | [3][4] |

| Melting Point | 126–129 °C | [3][5][6] |

| Boiling Point | Decomposes | [7] |

| pKa | 4.48 (of the conjugate acid) | [8] |

| Solubility | ||

| Water: Very slightly soluble (<0.1 g/100 mL at 19 °C) | [1][5][8] | |

| Alcohol: Freely soluble | [5] | |

| Chloroform (B151607): Freely soluble | [5] | |

| Diethyl Ether: Freely soluble | [5] | |

| Concentrated Acid: Soluble | [5] | |

| Appearance | Odorless gray to white powder | [1] |

Synthesis of this compound

The synthesis of the this compound core is a fundamental step in the development of its derivatives. Several methods have been established, with the Hugerschoff reaction being a classical approach and solid-phase synthesis offering a modern alternative for library generation.[9][10]

Hugerschoff Reaction

The Hugerschoff reaction involves the oxidative cyclization of an arylthiourea using bromine in a suitable solvent, typically chloroform or acetic acid.[9]

Experimental Protocol:

-

Preparation of Arylthiourea: An appropriate aniline (B41778) is reacted with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) to form the corresponding arylthiourea.

-

Cyclization: The arylthiourea is dissolved in chloroform or glacial acetic acid.

-

A solution of bromine in the same solvent is added dropwise to the arylthiourea solution with stirring at a controlled temperature (often at or below room temperature).

-

The reaction mixture is stirred until the completion of the reaction, which is often indicated by a change in color.

-

The product, this compound hydrobromide, precipitates and is collected by filtration.

-

Neutralization: The hydrobromide salt is then neutralized with a base, such as ammonium hydroxide, to yield the free this compound.

-

The final product is purified by recrystallization, typically from ethanol.

Solid-Phase Synthesis

Solid-phase synthesis provides an efficient method for generating libraries of this compound derivatives for high-throughput screening.[11][12] A common strategy employs a resin-bound acyl-isothiocyanate.[11]

Experimental Protocol: [11]

-

Preparation of Resin-Bound Acyl-isothiocyanate:

-

Swell carboxy-polystyrene resin in dichloromethane (B109758) (DCM).

-

Treat the resin with a solution of thionyl chloride in DCM to form the resin-bound acyl chloride.

-

Wash the resin thoroughly with DCM.

-

Treat the acyl chloride resin with potassium thiocyanate in tetrahydrofuran (B95107) (THF) to yield the resin-bound acyl-isothiocyanate.

-

Wash the resin with THF and DCM and dry under vacuum.

-

-

Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas:

-

Swell the acyl-isothiocyanate resin in dimethylformamide (DMF).

-

Add a solution of the desired aniline derivative in DMF to the resin.

-

Agitate the mixture at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Cyclization to Form the Benzothiazole Scaffold:

-

Treat the resin-bound thiourea (B124793) with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM.

-

Agitate the mixture at room temperature.

-

Wash the resin with DCM.

-

-

Cleavage to Obtain the Final Product:

-

Treat the resin with a solution of hydrazine (B178648) monohydrate in ethanol.

-

Agitate the mixture.

-

Filter the resin and collect the filtrate containing the this compound product.

-

Evaporate the solvent to obtain the crude product, which can be further purified by chromatography.

-

Workflow for Solid-Phase Synthesis of this compound Libraries

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-アミノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Benzothiazolamine CAS 136-95-8 | Hylanda Chemical [hylandachemical.com]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzothiazole is a heterocyclic aromatic amine that serves as a pivotal scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility stems from the reactive amino group and the stable benzothiazole (B30560) ring system. A thorough understanding of the core physicochemical properties of the parent molecule is fundamental for the rational design of novel derivatives, the development of formulations, and the prediction of its behavior in biological systems. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details standard experimental protocols for their determination, and visually represents its interaction with a key biological pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial in determining its behavior in various chemical and biological environments. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂S | [N/A] |

| Molecular Weight | 150.20 g/mol | [N/A] |

| Appearance | White to beige or grayish powder/flakes | [N/A] |

| Melting Point | 126 - 134 °C | [N/A] |

| Boiling Point | Decomposes | [N/A] |

| pKa | 4.48 (at 20°C) | [N/A] |

| Solubility in Water | < 0.1 g/100 mL (at 19 °C) | [N/A] |

| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, and diethyl ether. | [N/A] |

| LogP (Octanol-Water Partition Coefficient) | 1.9 | [N/A] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which is a weak base, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) for poorly soluble compounds) to a known concentration (e.g., 0.01 M). The ionic strength of the solution is maintained at a constant level using an electrolyte such as KCl.

-

Calibration: A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the acid.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of acid added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.

Solubility Determination

Solubility is a crucial property that affects the bioavailability of a drug substance.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule.

-

¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

Methodology:

-

Sample Preparation: A small amount of purified this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectrum is acquired using a high-resolution NMR spectrometer.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum.

2.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal and the sample.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule. For this compound, characteristic peaks include N-H stretching of the primary amine and C=N stretching of the thiazole (B1198619) ring.

Biological Interactions and Signaling Pathways

Derivatives of this compound have been extensively investigated for their anticancer properties. One of the key mechanisms of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell proliferation, survival, and growth.[1][2][3]

Visualization of the PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound derivatives.

Caption: PI3K/AKT/mTOR pathway and inhibition by this compound derivatives.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow to evaluate the anticancer activity of this compound derivatives targeting the PI3K/AKT/mTOR pathway.

Caption: Workflow for evaluating the anticancer activity of this compound derivatives.

References

A Technical Guide to the Synthesis of 2-Aminobenzothiazole: Core Pathways and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical reactivity. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for this compound, alongside modern, more efficient, and environmentally benign methodologies. This document is intended to serve as a valuable resource, offering both theoretical understanding and practical experimental guidance.

Core Synthetic Strategies

The synthesis of this compound has been approached through several classical and contemporary routes. The most prominent methods include the Hugershoff reaction, synthesis from anilines and thiocyanate (B1210189) salts, and pathways originating from 2-haloanilines and 2-aminothiophenol.

The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas

The Hugershoff reaction is a foundational and widely utilized method for the synthesis of 2-aminobenzothiazoles, involving the oxidative cyclization of an arylthiourea.[1] This reaction typically employs bromine as the oxidizing agent and proceeds via an electrophilic attack on the sulfur atom, followed by intramolecular electrophilic aromatic substitution.[1]

Logical Workflow for the Hugershoff Reaction

References

A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and characterization of 2-aminobenzothiazole. The data, experimental protocols, and analytical workflows are presented to support research and development in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.[1]

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound. The data is based on closely related derivatives, such as 2-amino-7-bromobenzothiazole, and serves as a representative example of the expected spectral pattern.[2]

Table 1: ¹H NMR Data for this compound Analog

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.85 | Broad Singlet (s) | -NH₂ (2H) |

| ~7.65 | Doublet (d) | Aromatic Proton |

| ~7.41 | Doublet (d) | Aromatic Proton |

| ~6.91 | Triplet (t) | Aromatic Proton |

Solvent: DMSO-d₆[2]

Table 2: ¹³C NMR Data for this compound Analog

| Chemical Shift (δ) ppm | Assignment |

| ~167.6 | C2 (Carbon attached to -NH₂) |

| ~151.3 | C7a (Quaternary carbon) |

| ~132.1 | Quaternary Carbon |

| ~129.2 | Aromatic CH |

| ~122.5 | Aromatic CH |

| ~121.0 | Aromatic CH |

| ~110.9 | Aromatic CH |

Solvent: DMSO-d₆[2]

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube.[1]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

-

Data Acquisition :

-

Data Processing : The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline corrections to generate the final spectrum.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands for its primary amine and heterocyclic ring system.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3230 | Strong, Broad | N-H stretching (primary amine) |

| ~1632 | Strong | C=N stretching (thiazole ring) |

| ~1530 | Medium | C=C stretching (aromatic ring) |

| 1448 | Medium | C-C stretching (aromatic ring) |

Data is a composite from analyses of this compound and its derivatives.[1][2][5]

Experimental Protocol: IR

The following describes a typical procedure for obtaining an FT-IR spectrum:

-

Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly onto the ATR crystal.[1] Alternatively, a KBr pellet can be made by grinding the sample with potassium bromide and pressing it into a thin disk.[1]

-

Background Spectrum : A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[1]

-

Sample Spectrum : The sample is placed in the beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.[1][3]

-

Data Analysis : The final spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information based on fragmentation patterns.[1]

MS Spectral Data

For this compound (Molecular Weight: 150.2 g/mol ), electrospray ionization (ESI) typically shows a protonated molecular ion [M+H]⁺.[6] The electron impact (EI) spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| 151 | - | [M+H]⁺ (Protonated Ion) |

| 150 | 100% (Base Peak) | [M]⁺ (Molecular Ion) |

| 123 | - | [M - HCN]⁺ |

| 108 | - | [M - C₂H₂N]⁺ |

| 96 | - | [M - C₃H₂S]⁺ |

Data is based on the expected fragmentation pattern and ESI-MS results.[1][6]

Experimental Protocol: MS

A general protocol for mass spectrometry analysis includes these steps:

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[1]

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection : A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.

MS Analysis Workflow & Fragmentation

References

- 1. benchchem.com [benchchem.com]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel this compound Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Unveiling the Solid-State Architecture of 2-Aminobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-aminobenzothiazole, a crucial scaffold in medicinal chemistry. By understanding its three-dimensional arrangement, researchers can gain insights into its structure-activity relationships, aiding in the rational design of novel therapeutics. This document outlines the crystallographic parameters of this compound and provides detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Crystallographic Data of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a planar molecular conformation. The following tables summarize the key crystallographic data, providing a quantitative basis for understanding the solid-state structure.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical Formula | C₇H₆N₂S |

| Formula Weight | 150.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.893 (3) Å |

| b | 5.955 (2) Å |

| c | 13.595 (4) Å |

| α | 90° |

| β | 108.78 (3)° |

| γ | 90° |

| Volume | 681.4 (4) ų |

| Z | 4 |

| Calculated Density | 1.463 Mg/m³ |

| Absorption Coefficient | 0.388 mm⁻¹ |

| F(000) | 312 |

| Data Collection | |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.82 to 28.33° |

| Index ranges | -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -18 ≤ l ≤ 17 |

| Reflections collected | 5428 |

| Independent reflections | 1628 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1628 / 0 / 91 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.109 |

| R indices (all data) | R₁ = 0.057, wR₂ = 0.120 |

| Largest diff. peak and hole | 0.28 and -0.31 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Bond | Length (Å) |

| S1-C2 | 1.751(2) |

| S1-C7a | 1.748(2) |

| N3-C2 | 1.314(3) |

| N3-C3a | 1.393(3) |

| N10-C2 | 1.350(3) |

| C3a-C4 | 1.388(3) |

| C3a-C7a | 1.391(3) |

| C4-C5 | 1.381(4) |

| C5-C6 | 1.383(4) |

| C6-C7 | 1.380(3) |

| C7-C7a | 1.385(3) |

Table 3: Selected Bond Angles (°).

| Angle | Degrees (°) |

| C2-S1-C7a | 89.2(1) |

| C2-N3-C3a | 111.4(2) |

| N3-C2-N10 | 119.5(2) |

| N3-C2-S1 | 114.6(2) |

| N10-C2-S1 | 125.9(2) |

| C4-C3a-N3 | 129.5(2) |

| C7a-C3a-N3 | 111.4(2) |

| C5-C4-C3a | 118.9(2) |

| C4-C5-C6 | 121.2(2) |

| C7-C6-C5 | 120.3(2) |

| C6-C7-C7a | 118.8(2) |

| C7-C7a-C3a | 119.4(2) |

| C7-C7a-S1 | 127.3(2) |

| C3a-C7a-S1 | 113.3(2) |

Table 4: Selected Torsion Angles (°).

| Torsion Angle | Degrees (°) |

| C7a-S1-C2-N3 | -0.1(2) |

| C7a-S1-C2-N10 | 179.6(2) |

| C2-S1-C7a-C3a | 0.2(2) |

| C2-S1-C7a-C7 | -179.3(2) |

| C3a-N3-C2-S1 | 0.2(2) |

| C3a-N3-C2-N10 | -179.5(2) |

| C2-N3-C3a-C4 | -179.5(2) |

| C2-N3-C3a-C7a | 0.2(2) |

| N3-C3a-C7a-S1 | -0.3(2) |

| C4-C3a-C7a-S1 | 179.9(2) |

Experimental Protocols

Synthesis and Crystallization of this compound

Materials:

-

Bromine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to below 10 °C.

-

Add ammonium thiocyanate (2 equivalents) to the cooled solution and stir until fully dissolved.

-

Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.

-

Collect the resulting precipitate by vacuum filtration and wash it with cold glacial acetic acid, followed by a thorough wash with deionized water.

-

To purify the crude product, suspend it in hot deionized water and neutralize the solution with a concentrated ammonia (B1221849) solution to a pH of approximately 6.

-

Collect the purified this compound by vacuum filtration, wash with cold deionized water, and allow it to air dry.

-

For single crystal growth, dissolve the purified product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature.

-

Colorless, plate-like crystals suitable for X-ray diffraction will form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

Data Collection:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data collection is performed on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.

-

A series of ω and φ scans are carried out to collect a complete sphere of data.

-

The collected frames are processed for integration of reflection intensities and reduction of the data.

Structure Solution and Refinement:

-

The crystal structure is solved by direct methods using appropriate software.

-

The structural model is refined by full-matrix least-squares on F² anistropically for all non-hydrogen atoms.

-

Hydrogen atoms are located in a difference Fourier map and refined isotropically.

-

The final refinement includes anisotropic thermal parameters for all non-hydrogen atoms.

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

The 2-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole moiety, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable and diverse range of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Core Biological Activities

The unique structural arrangement of a fused benzene (B151609) and thiazole (B1198619) ring with an amino group at the 2-position enables this compound derivatives to interact with a wide array of biological targets.[1][2] This has led to the development of compounds with promising therapeutic potential. The primary biological activities associated with this scaffold include:

-

Anticancer Activity: A significant body of research has focused on the development of this compound derivatives as potent anticancer agents.[3][4][5][6] These compounds have demonstrated cytotoxicity against various cancer cell lines and have been shown to modulate key signaling pathways involved in cancer progression.[7][8][9]

-

Antimicrobial Activity: Derivatives of this compound have exhibited broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.[10][11][12][13]

-

Anti-inflammatory Activity: The anti-inflammatory potential of the this compound scaffold has also been explored, with several derivatives showing significant activity in preclinical models.[14][15][16][17][18]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| OMS5 | A549 | Lung Cancer | 22.13 | [9] |

| MCF-7 | Breast Cancer | 39.51 | [9] | |

| OMS14 | A549 | Lung Cancer | 34.09 | [9] |

| MCF-7 | Breast Cancer | 61.03 | [9] | |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [9] |

| A549 | Lung Cancer | 9.62 | [9] | |

| A375 | Malignant Melanoma | 8.07 | [9] | |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [9] |

| HCT-116 | Colon Carcinoma | 7.44 | [9] | |

| MCF-7 | Breast Cancer | 8.27 | [9] | |

| Compound 23 | HT-29 | Colon Cancer | Not specified | [3] |

| PC-3 | Prostate Cancer | Not specified | [3] | |

| A549 | Lung Cancer | Not specified | [3] | |

| U87MG | Glioblastoma | Not specified | [3] | |

| Compound 54 | MCF-7 | Breast Cancer | Not specified (Potent) | [3] |

| Thiourea (B124793) IVe | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [19] |

| MCF-7 | Breast Cancer | 15-30 | [19] | |

| HeLa | Cervical Cancer | 33-48 | [19] | |

| Thiourea IVf | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [19] |

| MCF-7 | Breast Cancer | 15-30 | [19] | |

| HeLa | Cervical Cancer | 33-48 | [19] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound ID | Microbial Strain | MIC Value | Reference |

| Compound 1n | Candida albicans | 4-8 µg/mL | [12] |

| Candida parapsilosis | 4-8 µg/mL | [12] | |

| Candida tropicalis | 4-8 µg/mL | [12] | |

| Compound 1o | Candida albicans | 4-8 µg/mL | [12] |

| Candida parapsilosis | 4-8 µg/mL | [12] | |

| Candida tropicalis | 4-8 µg/mL | [12] | |

| Compound 18 | E. coli | 6-8 µg/mL | [13] |

| P. aeruginosa | 6-8 µg/mL | [13] | |

| Compound 20 | S. aureus | 6-8 µg/mL | [13] |

| B. subtilis | 6-8 µg/mL | [13] |

Key Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as being modulated by this compound derivatives, providing insight into their mechanisms of action.

PI3K/Akt/mTOR Signaling Pathway in Cancer

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[9] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8][9] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, which can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[9]

Caption: PI3K/Akt/mTOR pathway inhibition by this compound derivatives.

Other Anticancer Mechanisms

Beyond the PI3K/Akt/mTOR pathway, this compound derivatives have been reported to inhibit other key targets in cancer cells, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been observed, suggesting anti-angiogenic potential.[3]

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in tumors.[3]

-

Cyclin-Dependent Kinases (CDKs): Modulation of CDKs, which are crucial for cell cycle regulation, has also been reported.[8]

-

Dihydroorotate Dehydrogenase (DHODH): Certain derivatives have been identified as inhibitors of DHODH, an enzyme essential for pyrimidine (B1678525) biosynthesis, thereby blocking DNA and RNA synthesis.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution (in DMSO)

-

Positive control antibiotic/antifungal

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and no drug), and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.

Materials:

-

Rats or mice

-

1% Carrageenan solution in saline

-

This compound derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Pletysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups.

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties, supported by a growing understanding of their mechanisms of action, underscores their potential in drug development. This guide provides a foundational resource for researchers to build upon, facilitating the design and development of next-generation this compound-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. iajesm.in [iajesm.in]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel this compound Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. NIScPR Online Periodical Repository: Synthesis and biological evaluation of this compound derivatives [nopr.niscpr.res.in]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. This compound derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. asianpubs.org [asianpubs.org]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antitumor activity of optically active thiourea and their this compound derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN103006645A - Application of this compound derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor - Google Patents [patents.google.com]

2-Aminobenzothiazole Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities and practical applications, making them a focal point of extensive research. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental protocols related to this compound derivatives, with a focus on their anticancer, antimicrobial, and corrosion inhibition properties.

Core Synthesis Strategies

The synthesis of this compound derivatives can be achieved through various chemical reactions. A common and effective method involves the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid.[1] Another versatile approach is the aromatic nucleophilic substitution of a suitable precursor, such as 2-chloro-N-(benzothiazol-2-yl)acetamide, with various amines or piperazine (B1678402) derivatives.[2]

A general synthetic scheme involves the initial reaction of this compound with chloroacetyl chloride to form an intermediate, which is then reacted with a diverse range of amines, anilines, or other nucleophiles to yield the final this compound derivatives.[2][3] The reaction conditions, such as solvent and temperature, can be optimized to improve yields and purity.

Potential Applications

Derivatives of this compound have demonstrated significant potential in several key scientific and industrial domains.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this compound derivatives against a variety of cancer cell lines.[2][4][5] These compounds often exert their cytotoxic effects by targeting and inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the most prominent pathways implicated is the PI3K/Akt/mTOR signaling cascade.[4] Inhibition of key kinases within this pathway can lead to cell cycle arrest and apoptosis in cancerous cells.[2][4]

The following table summarizes the 50% inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| OMS5 | A549 | Lung Cancer | 22.13 | [2] |

| OMS5 | MCF-7 | Breast Cancer | 39.51 | [2] |

| OMS14 | A549 | Lung Cancer | 34.09 | [2] |

| OMS14 | MCF-7 | Breast Cancer | 61.03 | [2] |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [5] |

| Compound 13 | A549 | Lung Cancer | 9.62 | [5] |

| Compound 13 | A375 | Malignant Melanoma | 8.07 | [5] |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [5] |

| Compound 20 | HCT-116 | Colon Carcinoma | 7.44 | [5] |

| Compound 20 | MCF-7 | Breast Cancer | 8.27 | [5] |

Antimicrobial Activity

This compound derivatives have also been identified as promising antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[6] Their mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms.

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1n | Candida albicans | 4-8 | |

| Compound 1o | Candida albicans | 4-8 | |

| Compound 1n | Candida parapsilosis | 4-8 | |

| Compound 1o | Candida parapsilosis | 4-8 | |

| Compound 1n | Candida tropicalis | 4-8 | |

| Compound 1o | Candida tropicalis | 4-8 |

Neuroprotective Effects

Certain this compound derivatives have shown potential as neuroprotective agents. One notable example is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[7] Research in this area is ongoing, exploring the mechanisms by which these compounds may protect neurons from damage and degeneration.

Corrosion Inhibition

In the field of materials science, this compound derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, including mild steel and aluminum alloys, particularly in acidic environments.[8][9][10][11] These compounds function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[9][10]

The following table summarizes the inhibition efficiency of representative this compound derivatives.

| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| This compound | AA6061-SiC Composite | 0.5M HCl | 1mM | 84 | [10] |

| AMBT-1 | AA7075 Aluminum Alloy | 3% NaCl | Not Specified | 79.24 | [9] |

| AMBT-2 | AA7075 Aluminum Alloy | 3% NaCl | Not Specified | 95.90 | [9] |

| AMBT-3 | AA7075 Aluminum Alloy | 3% NaCl | Not Specified | 96.80 | [9] |

| 2-Amino-4-chlorobenzothiazole | X65 Steel | 0.5 M H2SO4 | 5 mM | 93.9 | [7] |

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound derivatives.

Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide (Intermediate)

This protocol describes a common first step in the synthesis of many this compound derivatives.[3]

-

Materials: this compound, chloroacetyl chloride, triethylamine (B128534), dry benzene (B151609).

-

Procedure:

-

Dissolve this compound (0.05 mole) and triethylamine (0.05 mole) in dry benzene (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution.

-

Continue stirring the reaction mixture for approximately 6 hours at room temperature.

-

Filter the reaction mixture to remove the precipitated amine hydrochloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

-

Materials: 96-well plates, cell culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2 hours or overnight to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][13][14]

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (or other suitable broth), bacterial or fungal inoculum, this compound derivatives.

-

Procedure:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Potentiodynamic Polarization for Corrosion Inhibition

This electrochemical technique is used to evaluate the corrosion rate and the inhibition mechanism.[9][10]

-

Materials: A three-electrode electrochemical cell (working electrode: metal/alloy specimen, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode), corrosive medium (e.g., 1M HCl), this compound inhibitor, potentiostat.

-

Procedure:

-

Prepare the working electrode by polishing the metal/alloy surface.

-

Immerse the electrodes in the corrosive medium with and without the inhibitor.

-

Allow the system to stabilize to a steady open-circuit potential.

-

Scan the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

-

Calculate the inhibition efficiency using the formula: IE(%) = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100.

-

This guide provides a foundational understanding of this compound derivatives for researchers and professionals. The versatility of this scaffold, coupled with the robust methodologies for its synthesis and evaluation, underscores its continued importance in the development of new therapeutic agents and advanced materials.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. benchchem.com [benchchem.com]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel this compound Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole moiety, a heterocyclic scaffold composed of a fused benzene (B151609) and thiazole (B1198619) ring with an amino group at the 2-position, has garnered significant attention in medicinal chemistry.[1] Its versatile structure allows for interaction with a wide array of biological targets, leading to the development of compounds with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be achieved through various methods, with the classical approach involving the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid.[4] However, this method may lead to unwanted side reactions with certain anilines.[1] Modern synthetic strategies, including one-pot multicomponent reactions and solid-phase synthesis, have been developed to improve yields, simplify procedures, and enable the rapid generation of compound libraries.[1]

Derivatization of the this compound core is crucial for modulating its pharmacological properties. The amino group at the C2-position and the benzene ring are readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[5][6]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives.[7] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and liver.[8][9][10] The mechanism of their anticancer action often involves the inhibition of key signaling pathways that are dysregulated in cancer.[9]

One of the primary targets is the PI3K/Akt/mTOR pathway , a critical regulator of cell growth, proliferation, and survival.[6][9][11] By inhibiting components of this pathway, this compound derivatives can effectively halt tumor progression.[12][13]

Another important mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[10][14][15] Overexpression or constitutive activation of these receptors is common in many cancers, and their inhibition can block tumor growth and angiogenesis.[14][15][16]

Antimicrobial Activity

Derivatives of this compound have also shown potent activity against a range of microbial pathogens, including bacteria and fungi.[5][17] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][17][18] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory potential of this compound compounds has been demonstrated in various in vitro and in vivo models.[19][20][21][22] Furthermore, some derivatives, such as Riluzole, have been developed and approved for the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), highlighting their neuroprotective capabilities.[13]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| OMS5 | A549 | Lung Cancer | 22.13 | [9] |

| OMS5 | MCF-7 | Breast Cancer | 39.51 | [9] |

| OMS14 | A549 | Lung Cancer | 34.09 | [9] |

| OMS14 | MCF-7 | Breast Cancer | 61.03 | [9] |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [10] |

| Compound 13 | A549 | Lung Cancer | 9.62 | [10] |

| Compound 13 | A375 | Malignant Melanoma | 8.07 | [10] |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [10] |

| Compound 20 | HCT-116 | Colon Carcinoma | 7.44 | [10] |

| Compound 20 | MCF-7 | Breast Cancer | 8.27 | [10] |

| Compound 25 | MKN-45 | Gastric Cancer | 0.06 | [10] |

| Compound 25 | H460 | Lung Cancer | 0.01 | [10] |

| Compound 25 | HT-29 | Colon Cancer | 0.18 | [10] |

| Compound 54 (PI3Kα inhibitor) | MCF-7 | Breast Cancer | Not specified, potent | [10] |

Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 19 | VEGFR-2 | 0.5 | [10] |

| Compound 20 | VEGFR-2 | 0.15 | [8] |

| Compound 21 | VEGFR-2 | 0.19 | [8] |

| Compound 13 | EGFR | 2.80 | [10] |

| Compound 54 | PI3Kα | 0.00103 | [10] |

Table 3: Antimicrobial Activity of N,N-disubstituted this compound Analogs (MIC in µM)

| Compound ID | Microorganism | MIC (µM) | Reference |

| 1 | S. aureus (ATCC 25923) | 2.9 | [5] |

| 4 | S. aureus (ATCC 25923) | 2- to 3-fold loss in activity relative to 1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a common method for the synthesis of the this compound core structure.[23]

Materials:

-

Substituted aniline (B41778)

-

Ammonium (B1175870) thiocyanate

-

Glacial acetic acid

-

Bromine

Procedure:

-

Dissolve the substituted aniline (1 equivalent) and ammonium thiocyanate (1 equivalent) in glacial acetic acid.

-

Stir the mixture at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-